molecular formula C15H20BrNO5 B4001880 1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate

1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate

Cat. No.: B4001880
M. Wt: 374.23 g/mol
InChI Key: VCJSCKUFRXZOCE-UHFFFAOYSA-N
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Description

1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate is a useful research compound. Its molecular formula is C15H20BrNO5 and its molecular weight is 374.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05249 g/mol and the complexity rating of the compound is 278. The solubility of this chemical has been described as >56.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties in Glycolic Acid Oxidase

A series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to 1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine oxalate, were prepared and found to be potent, competitive inhibitors of porcine liver glycolic acid oxidase (GAO) in vitro. These compounds showed significant potential in reducing urinary oxalate levels in ethylene glycol-fed rats upon chronic oral administration (Rooney et al., 1983).

Ecotoxicological Impact in Aquatic Vertebrates

Pyriproxyfen, a chemical bearing resemblance to this compound, was studied for its adverse effects on zebrafish embryo development. The study revealed significant developmental deformities and changes in heart rate, indicating potential ecotoxicological implications for similar compounds in aquatic environments (Maharajan et al., 2018).

Antioxidant and Anticholinergic Activities

A study reported the synthesis of biologically active natural bromophenols, which are structurally related to this compound. These compounds showed significant antioxidant activities and were tested for their inhibitory effects on cholinergic enzymes, suggesting potential therapeutic applications in neurological disorders (Rezai et al., 2018).

Catalytic Activity in Esterolysis

Research on optically active polymers containing oxime groups, which are structurally similar to the compound , demonstrated their use as catalysts for esterolysis reactions. These polymers showed distinct catalytic behavior, indicating potential applications in chemical synthesis and industrial processes (Aglietto et al., 1985).

Antimicrobial Properties

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, related to the compound , were synthesized and showed antibacterial activity in vitro. This suggests potential applications of similar compounds in developing new antimicrobial agents (Toja et al., 1986).

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.C2H2O4/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15;3-1(4)2(5)6/h4-5,10H,2-3,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJSCKUFRXZOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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